8-Hydroxy-1-methylquinolin-2(1H)-one: Physicochemical Profile and Synthetic Utility
8-Hydroxy-1-methylquinolin-2(1H)-one: Physicochemical Profile and Synthetic Utility
Topic: 8-Hydroxy-1-methylquinolin-2(1H)-one Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
8-Hydroxy-1-methylquinolin-2(1H)-one (CAS: 59828-11-4), also known as 8-hydroxy-1-methylcarbostyril , is a specialized heterocyclic scaffold distinct from its renowned parent, 8-hydroxyquinoline (oxine).[1][2][3][4] While the parent compound is a ubiquitous bidentate chelator, the N-methylated lactam derivative exhibits fundamentally altered electronic and steric properties.[2] The methylation at the N1 position locks the molecule in the quinolin-2-one (carbostyril) tautomer, abolishing the zwitterionic character typical of 8-hydroxyquinolines and significantly modifying its metal-binding capabilities and fluorescence mechanisms.[1][2] This guide provides a definitive technical analysis of its properties, synthesis, and applications in pharmaceutical intermediate chemistry.[2]
Chemical Identity & Physicochemical Properties[1][2][5][6][7]
The core structure consists of a quinoline ring system oxidized at the C2 position to form a cyclic amide (lactam), with a hydroxyl group at position 8 and a methyl group on the nitrogen.[2]
Key Data Summary[1][2][7][8]
| Property | Value / Description |
| CAS Registry Number | 59828-11-4 |
| IUPAC Name | 8-Hydroxy-1-methylquinolin-2(1H)-one |
| Synonyms | 8-Hydroxy-1-methylcarbostyril; 1-Methyl-8-hydroxyquinolin-2-one |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 275–277 °C (Recrystallized from Methanol) [1] |
| Solubility | Soluble in DMSO, DMF, hot alcohols; sparingly soluble in water.[1][2] |
| pKa | ~8.5 (Phenolic OH) - Estimated based on carbostyril analogs |
| Appearance | Crystalline solid (often off-white to pale yellow) |
Structural Analysis (Expert Insight)
Unlike 8-hydroxyquinoline, which exists in equilibrium between enol and keto-ammonium forms, 8-hydroxy-1-methylquinolin-2(1H)-one is chemically "locked."[1][2]
-
Lactam Stability: The N-methyl group prevents tautomerization to a quinolinol form.[1][2]
-
Chelation Void: In 8-hydroxyquinoline, the N1 lone pair and 8-OH proton coordinate metals.[1][2] In this derivative, the N1 lone pair is delocalized into the C2 carbonyl (amide resonance), and the position is sterically blocked by the methyl group.[2] Consequently, it does not function as a classical bidentate ligand , a critical distinction for medicinal chemists designing metallo-drugs.[2]
Synthesis & Production Protocols
The synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one is non-trivial due to the competing methylation sites (O- vs. N-alkylation) on the 8-hydroxycarbostyril scaffold.[2] The most robust, self-validating protocol avoids direct methylation of the phenol and instead utilizes an oxidation pathway from the quinolinium salt, as established by Gesto et al. [1].[2]
Validated Synthetic Workflow (The "Gesto Method")
This method ensures regio-specificity by establishing the N-methyl bond before generating the lactam carbonyl.[2]
Step 1: Quaternization Reaction of 8-methoxyquinoline with methyl iodide to form 8-methoxy-1-methylquinolinium iodide.[1][2]
Step 2: Oxidation (The Critical Step)
Oxidation of the quinolinium salt using potassium ferricyanide (
Step 3: Deprotection Hydrolysis of the methoxy group using hydrobromic acid (HBr) to yield the final 8-hydroxy product.[1][2]
Detailed Protocol
Reagents:
Procedure:
-
Methiodide Formation:
-
Ferrate Oxidation (Formation of Carbostyril):
-
Dissolve the methiodide salt (10 g) in water (50 mL).[2]
-
Separately, prepare a solution of
(2.5 eq) and NaOH (3.0 eq) in water.[2] -
Add the quinolinium salt solution dropwise to the oxidizing mixture at 0–5 °C with vigorous stirring.
-
Reaction Logic: Low temperature prevents over-oxidation.[2] The solution will change color as the ferricyanide is reduced.[2]
-
Stir for 2 hours at room temperature. Extract with chloroform or dichloromethane.[2]
-
Evaporate solvent to yield 8-methoxy-1-methylquinolin-2(1H)-one .[2]
-
-
Ether Cleavage (Final Product):
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis of 8-hydroxy-1-methylquinolin-2(1H)-one via the oxidative degradation of quinolinium salts.
Spectroscopic & Photophysical Characterization
NMR Signature
The 1H NMR spectrum provides a definitive identification of the N-methylated lactam structure.[1][2]
-
N-Methyl Group: A sharp singlet appearing around δ 3.6–3.8 ppm .[1][2] This confirms the N-alkylation.[1][2]
-
Vinylic Protons: The C3 and C4 protons of the quinolone ring appear as doublets with a characteristic coupling constant (
), typical of the cis-alkene geometry in the lactam ring.[2] -
Phenolic Proton: A broad singlet (exchangeable with
), typically downfield (>9 ppm) depending on solvent (DMSO- ).[1][2]
Fluorescence Properties
Unlike 8-hydroxyquinoline, which relies on Excited State Intramolecular Proton Transfer (ESIPT) between the hydroxyl and the ring nitrogen to generate large Stokes shifts, the 1-methyl derivative lacks the proton-accepting ring nitrogen.[2]
-
Mechanism: Fluorescence arises from the intrinsic conjugated lactam system.[2]
-
Shift: The emission is typically blue-shifted relative to the ESIPT tautomer of 8-HQ, often appearing in the blue-to-green region (400–480 nm) rather than the yellow-orange of metal-bound oxines.[1][2]
Applications in Drug Development[10][11][12]
Metabolic Reference Standard
8-Hydroxy-1-methylquinolin-2(1H)-one serves as a critical reference standard for the impurity profiling of carbostyril-based bronchodilators (e.g., Indacaterol , Procaterol ).[1][2]
-
Causality: Drugs containing the 8-hydroxyquinolin-2-one scaffold can undergo N-methylation as a minor metabolic pathway or during synthesis (impurity formation).[1][2]
-
Detection: Its distinct HPLC retention time and UV spectrum allow quality control scientists to quantify this impurity in pharmaceutical batches [2].[1][2]
Fragment-Based Drug Design (FBDD)
The molecule represents a "privileged scaffold" for designing catechol-O-methyltransferase (COMT) inhibitors or beta-adrenergic agonists.[1][2]
-
Modification: The C5 and C7 positions are activated for electrophilic aromatic substitution (e.g., chlorination, formylation), allowing the scaffold to be elaborated into more complex bioactive agents.[2]
References
-
Gesto, C., de la Cuesta, E., & Avendaño, C. (1989).[2][7] An Efficient Synthesis of 8-Methoxy- and 8-Hydroxy-1-methylcarbostyril.[1][7][8] Synthetic Communications, 19(19), 3523–3528.[2]
- PubChem Compound Summary. (2025). 8-hydroxy-1-methylquinolin-2-one (
Sources
- 1. 8-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 97250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. 5-chloroacetyl-8-hydroxy-1-methyl-1<i>H</i>-quinolin-2-one - CAS号 59990-53-3 - 摩熵化学 [molaid.com]
- 4. 1-methyl-2-oxo-1,2-dihydro-8-quinolinyl trifluoromethanesulfonate - CAS号 1002108-71-5 - 摩熵化学 [molaid.com]
- 5. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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